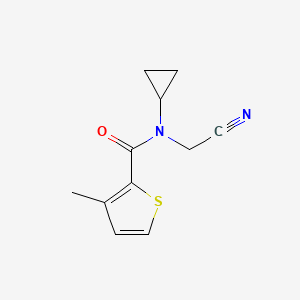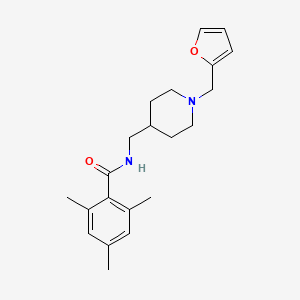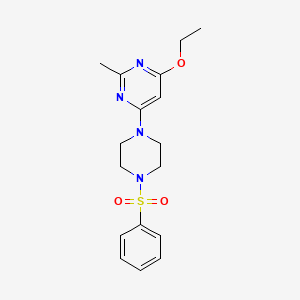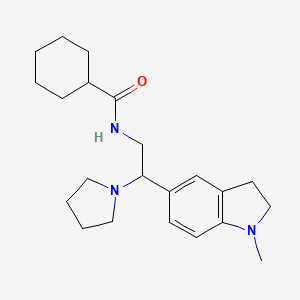
5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H26N4O3S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(Ethylsulfonyl)piperidin-3-YL)-4-(4-methoxy-phenethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A comprehensive study on the synthesis and biological potential of S-substituted derivatives of 1,2,4-triazol-3-thiol reveals a significant focus on addressing type II diabetes through the inhibition of α-glucosidase enzyme, demonstrating better efficacy than the commercial inhibitor, acarbose. This research emphasizes the synthesis process from ethyl piperidine-3-carboxylate to the triazole derivative, with extensive evaluation of α-glucosidase inhibitory activity and hemolytic activities, suggesting the potential of these compounds as new drug candidates for diabetes management (Aziz ur-Rehman et al., 2018).
Antimicrobial and Antifungal Applications
Another study focuses on the antimicrobial activities of new 1,2,4-triazole derivatives, starting from isonicotinic acid hydrazide. The synthesis process includes the transformation to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and further modifications, leading to compounds that exhibit good or moderate antimicrobial activity, except for specific derivatives (Hacer Bayrak et al., 2009).
EGFR Inhibition for Anti-Cancer Applications
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into the anti-cancer properties of these compounds. Through density functional theory and molecular docking, the most stable states and the mechanism behind the anti-cancer properties are explored, highlighting the significant binding affinities and potential anti-cancer activity (A. Karayel, 2021).
BSA Binding and Biological Screening
The synthesis of new 1,2,4-triazole heterocycles bearing an azinane nucleus was targeted to evaluate biological activities, including BSA binding, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. Molecular docking identified the active sites for AChE inhibition, highlighting the significant antibacterial and anti-inflammatory potential of specific compounds among the synthesized library (J. Iqbal et al., 2020).
Antitubercular and Antimicrobial Agents
A novel series of analogues based on a specific 1,2,4-triazole-3(4H)-thione core were synthesized to examine their potential as antibacterial, antifungal, and antitubercular agents. The study reveals the importance of lipophilicity in enhancing biological activity, with several compounds displaying significant activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as effective antitubercular agents (R. Rishikesan et al., 2021).
Eigenschaften
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-3-27(23,24)21-11-4-5-15(13-21)17-19-20-18(26)22(17)12-10-14-6-8-16(25-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGOOJJIMZADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)





![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)
